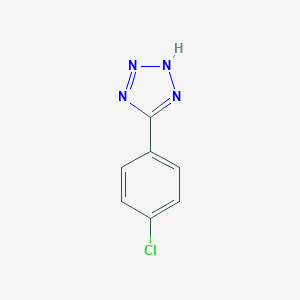
5-(4-クロロフェニル)-1H-テトラゾール
概要
説明
5-(4-chlorophenyl)-1H-tetrazole, also known as 5-CT, is a small molecule that has been widely used in scientific research as a tool for studying a variety of biological processes. It is a derivative of tetrazole and is composed of a five-membered ring with a chlorine atom attached to the fourth position of the ring. 5-CT has been used in a variety of applications, including the study of protein-protein interactions, gene regulation, and enzyme activity.
科学的研究の応用
抗ウイルス研究
5-(4-クロロフェニル)-1H-テトラゾール: 誘導体は合成され、抗ウイルス活性について評価されています。 これらの化合物は、タバコモザイクウイルスなどのウイルスの複製を阻害する可能性を示しています . 抗ウイルス特性は、テトラゾール環の構造的特徴に起因し、活性が増強されるようにさらに最適化できます。
医薬品化学
医薬品化学において、5-(4-クロロフェニル)-1H-テトラゾールは、新規医薬品の開発のための貴重な骨格です。 その誘導体は、神経障害性疼痛の潜在的な治療法を含む、さまざまな薬理学的活性について研究されています . テトラゾール部分はカルボキシレート基のバイオアイソスターであり、創薬における重要な構成要素となっています。
材料科学
5-(4-クロロフェニル)-1H-テトラゾールのテトラゾール環は、材料科学において、ユニークな特性を持つ新規ポリマーやコーティングの合成に利用できます。 これらの材料は、熱安定性と耐薬品性を向上させることができ、工業用途に適しています .
環境科学
5-(4-クロロフェニル)-1H-テトラゾールの誘導体は、環境科学、特に農薬の開発において潜在的な用途があります。 それらは特定の害虫や病気を標的にするように設計でき、従来の農薬の環境への影響を軽減します .
生化学
生化学において、5-(4-クロロフェニル)-1H-テトラゾールとその誘導体は、酵素阻害剤または活性化剤として作用できます。 それらは生化学経路を調節することができ、酵素機構や代謝過程を研究するための有用なツールです .
薬理学
5-(4-クロロフェニル)-1H-テトラゾールの薬理学的可能性は広大です。 それは、リーシュマニア殺傷活性とマラリア殺傷活性について調査されており、感染症の新しい治療薬の開発における役割を示しています .
Safety and Hazards
将来の方向性
The future research directions for “5-(4-chlorophenyl)-1H-tetrazole” could involve further exploration of its synthesis, structural analysis, and potential biological activities. The compound’s potential antiviral activity, as indicated by related compounds, could be a promising area for future investigation .
特性
IUPAC Name |
5-(4-chlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOVWIBDZMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292881 | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16687-61-9 | |
| Record name | 5-(4-Chlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86301 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16687-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-(4-chlorophenyl)-1H-tetrazole influence its susceptibility to electron-induced ring opening?
A: Research indicates that while the tetrazole group in 5-(4-chlorophenyl)-1H-tetrazole is generally susceptible to electron-induced ring opening, this process is influenced by the overall molecular structure. Studies comparing 5-(4-chlorophenyl)-1H-tetrazole with 5-chloro-1-phenyl-1H-tetrazole revealed that ring opening was only observed in the latter []. This suggests that the position of the chlorine atom and the phenyl ring significantly impact the electron density distribution within the molecule, affecting its reactivity to electron attachment and subsequent ring opening.
Q2: What are the corrosion inhibition properties of 5-(4-chlorophenyl)-1H-tetrazole?
A: 5-(4-chlorophenyl)-1H-tetrazole exhibits promising corrosion inhibition properties for mild steel, particularly in acidic environments []. Studies demonstrated its effectiveness in 1M HCl solution, with inhibition efficiency increasing with concentration and reaching a maximum at 500 ppm. This protective effect is attributed to the molecule's adsorption onto the mild steel surface, forming a barrier against corrosive agents.
Q3: How does 5-(4-chlorophenyl)-1H-tetrazole interact with mild steel surfaces to provide corrosion protection?
A: Experimental evidence suggests that 5-(4-chlorophenyl)-1H-tetrazole acts as a mixed-type corrosion inhibitor, affecting both anodic and cathodic corrosion reactions []. The molecule adsorbs onto the mild steel surface, following the Langmuir adsorption isotherm model. This adsorption process creates a protective layer that hinders the interaction between the corrosive environment and the metal surface, thereby reducing the corrosion rate.
Q4: What are the structural characteristics of 5-(4-chlorophenyl)-1H-tetrazole?
A: 5-(4-chlorophenyl)-1H-tetrazole crystallizes as two independent molecules, each situated on a twofold rotation axis []. Interestingly, the two molecules display different conformations: one is nearly planar, while the other exhibits a significant twist between the five-membered tetrazole ring and the six-membered phenyl ring. In the crystal lattice, neighboring molecules interact through N—H⋯N hydrogen bonds, forming a chain-like structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)

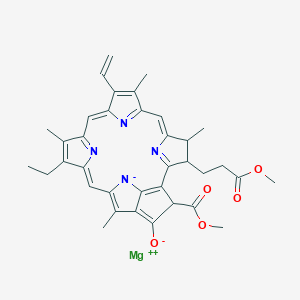
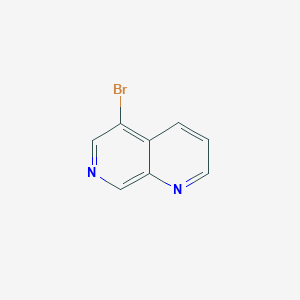

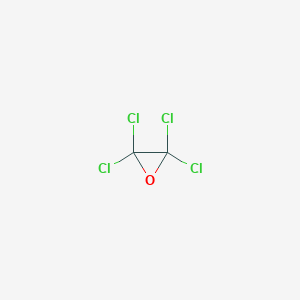

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)


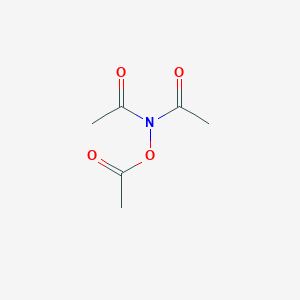

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)